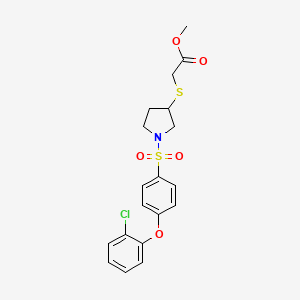
Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H20ClNO5S2 and its molecular weight is 441.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This can lead to different binding modes to enantioselective proteins, resulting in a variety of biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways due to their diverse target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Action Environment
The structure of pyrrolidine compounds can be optimized to modify the pharmacokinetic profile .
Biologische Aktivität
Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound can be represented as follows:
This compound features a pyrrolidine ring, a sulfonyl group, and a chlorophenoxy moiety, which are critical for its biological activity.
Synthesis
The synthesis involves multiple steps, typically starting from commercially available precursors. The process includes the formation of the pyrrolidine ring followed by sulfonation and subsequent esterification. Specific methodologies may vary, but patents such as WO2009057133A2 provide insights into effective synthetic routes and yields achieved during the reactions .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have shown effectiveness against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (leukemia) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that similar thiazole-containing compounds demonstrate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL . This suggests that this compound could also exhibit comparable effects.
Selective Androgen Receptor Modulation
Another area of interest is the compound's potential as a selective androgen receptor modulator (SARM). SAR studies indicate that modifications in the phenolic structure can enhance binding affinity to androgen receptors, which is crucial for therapeutic applications in conditions like muscle wasting and osteoporosis .
Case Studies
Eigenschaften
IUPAC Name |
methyl 2-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S2/c1-25-19(22)13-27-15-10-11-21(12-15)28(23,24)16-8-6-14(7-9-16)26-18-5-3-2-4-17(18)20/h2-9,15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEPFDLGUHWRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














